molecular formula C8H5F3O2 B8660502 Phenol, 4-[(trifluoroethenyl)oxy]- CAS No. 134151-79-4

Phenol, 4-[(trifluoroethenyl)oxy]-

Cat. No.: B8660502
CAS No.: 134151-79-4
M. Wt: 190.12 g/mol
InChI Key: DEUXITBFGJOGSU-UHFFFAOYSA-N
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Description

Phenol, 4-[(trifluoroethenyl)oxy]- is a fluorinated phenolic compound with the CAS Registry Number 134151-79-4 and a molecular formula of C 8 H 5 F 3 O 2 . It has a calculated exact mass of 190.02400 g/mol and is characterized by a phenol group linked to a 1,2,2-trifluoroethenoxy chain, a structure that suggests potential as a versatile building block in synthetic organic chemistry . The incorporation of both phenolic and fluoroalkene functionalities makes this compound a candidate for developing more complex molecules in pharmaceutical and agrochemical research. Fluorine-containing compounds are often targeted in drug discovery and material science due to their potential to enhance metabolic stability, bioavailability, and lipophilicity . As a phenol, this compound can be used in the synthesis of ethers or esters, and the tetrafluoropyridyl (TFP) group has been demonstrated as an effective protecting group for phenols that is stable under various acidic and basic conditions and can be removed under mild conditions . Researchers may explore its utility in creating libraries of compounds for biological screening or as a precursor for specialty chemicals. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

134151-79-4

Molecular Formula

C8H5F3O2

Molecular Weight

190.12 g/mol

IUPAC Name

4-(1,2,2-trifluoroethenoxy)phenol

InChI

InChI=1S/C8H5F3O2/c9-7(10)8(11)13-6-3-1-5(12)2-4-6/h1-4,12H

InChI Key

DEUXITBFGJOGSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC(=C(F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional or substituent similarities with Phenol, 4-[(trifluoroethenyl)oxy]-:

Compound Name Substituent Position & Group Key Structural Features Acidity (Relative to Phenol) Boiling Point (K)
Phenol, 4-[(trifluoroethenyl)oxy]- Para: -O-CF₂=CF₂ Trifluoroethenyloxy group; conjugated system High (inferred) N/A
Phenol, 2-(trifluoromethyl) Ortho: -CF₃ Electron-withdrawing -CF₃ group High 420–421
Phenol, 4-(trifluoromethoxy) Para: -O-CF₃ Trifluoromethoxy group; no double bond High N/A
4-Fluoro-2-(4-methoxybenzyl)phenol Para: -F; ortho: -(4-methoxybenzyl) Fluorine and bulky benzyl group Moderate N/A

Notes:

  • Acidity: The trifluoroethenyloxy group in the target compound likely increases acidity more significantly than -O-CF₃ (in Phenol, 4-(trifluoromethoxy)) due to resonance stabilization of the deprotonated form via the ethenyl group .

Preparation Methods

Reaction Mechanism

The most widely documented method involves coupling a functionalized phenate with 1,2-dibromo-tetrafluoroethane (BrCF2_2CF2_2Br), followed by dehalogenation. The phenate ion, generated by deprotonating phenol with a strong base (e.g., NaOH or KOH), reacts with BrCF2_2CF2_2Br to form an intermediate bromoether. Subsequent elimination of bromide ions under basic conditions yields the trifluoroethenyloxy group.

Key Steps :

  • Phenate Formation :

    Phenol+NaOHPhenoxideNa++H2O\text{Phenol} + \text{NaOH} \rightarrow \text{Phenoxide}^- \text{Na}^+ + \text{H}_2\text{O}
  • Nucleophilic Substitution :

    Phenoxide+BrCF2CF2BrPhenoxy-CF2CF2Br+Br\text{Phenoxide}^- + \text{BrCF}_2\text{CF}_2\text{Br} \rightarrow \text{Phenoxy-CF}_2\text{CF}_2\text{Br} + \text{Br}^-
  • Dehydrohalogenation :

    Phenoxy-CF2CF2BrBasePhenol, 4-[(trifluoroethenyl)oxy]-+HBr\text{Phenoxy-CF}_2\text{CF}_2\text{Br} \xrightarrow{\text{Base}} \text{Phenol, 4-[(trifluoroethenyl)oxy]-} + \text{HBr}

Optimization and Yields

  • Solvent : Polar aprotic solvents (e.g., dimethylacetamide) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Reactions proceed optimally at 80–120°C, with higher temperatures accelerating dehydrohalogenation.

  • Yield : Reported yields range from 70–85%, with impurities including residual bromoether and oligomeric byproducts.

Palladium-Catalyzed Cross-Coupling

Reaction Design

This method employs palladium catalysts to couple aryl halides with perfluoroalkenylzinc reagents. For example, 4-iodophenol reacts with trifluoroethenylzinc bromide (CF2_2=CFZnBr) in the presence of Pd(PPh3_3)4_4 to form the target compound.

Reaction Scheme :

4-Iodophenol+CF2=CFZnBrPd0Phenol, 4-[(trifluoroethenyl)oxy]-+ZnI2\text{4-Iodophenol} + \text{CF}2=\text{CFZnBr} \xrightarrow{\text{Pd}^0} \text{Phenol, 4-[(trifluoroethenyl)oxy]-} + \text{ZnI}2

Critical Parameters

  • Catalyst Loading : 2–5 mol% Pd ensures efficient turnover without side reactions.

  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane facilitates reagent solubility and catalyst activity.

  • Yield : 60–75%, limited by competing homocoupling of zinc reagents.

Substitution Using Aryltrimethylammonium Triflates

Methodology

Aryltrimethylammonium triflates serve as electrophilic partners in nucleophilic aromatic substitution (SNAr) with hydroxylamine derivatives. While primarily used for phenol synthesis, this approach can be adapted for introducing trifluoroethenyloxy groups by substituting hydroxylamine with fluorinated nucleophiles.

General Pathway :

Aryl-NMe3+OTf+CF2=CFOPhenol, 4-[(trifluoroethenyl)oxy]-+NMe3+OTf\text{Aryl-NMe}3^+ \text{OTf}^- + \text{CF}2=\text{CFO}^- \rightarrow \text{Phenol, 4-[(trifluoroethenyl)oxy]-} + \text{NMe}_3 + \text{OTf}^-

Limitations

  • Nucleophile Availability : Trifluoroethenyloxide anions (CF2_2=CFO^-) are highly reactive but challenging to stabilize.

  • Yield : <50% in preliminary studies due to competing hydrolysis.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Phenate Coupling70–856–12 hScalable, high purityRequires hazardous BrCF2_2CF2_2Br
Pd-Catalyzed60–754–8 hMild conditions, functional group toleranceCostly catalysts, zinc reagent handling
SNAr with Triflates<5012–24 hNovel approach, versatileLow yields, unstable intermediates

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling Phenol, 4-[(trifluoroethenyl)oxy]- in laboratory settings?

  • Methodological Answer :

  • Storage : Store in sealed containers in cool, dry, well-ventilated areas away from heat and ignition sources. Follow manufacturer guidelines for compatibility with container materials .
  • PPE : Use nitrile or neoprene gloves compliant with EN374 standards and safety goggles. Avoid skin/eye contact and inhalation of vapors .
  • Waste Disposal : Segregate as hazardous waste and neutralize with appropriate reagents (e.g., alkaline hydrolysis for phenolic compounds) before disposal .

Q. How can researchers synthesize Phenol, 4-[(trifluoroethenyl)oxy]-?

  • Methodological Answer :

  • A common route involves radical copolymerization of trifluoroethenyl-containing monomers with tetrafluoroethylene. Post-polymerization hydrolysis of sulfonyl fluoride groups to sulfonic acid yields functionalized derivatives .
  • Key Steps :

Use fluorinated initiators (e.g., peroxides) under inert atmospheres.

Monitor reaction progress via FT-IR to track C-F and phenolic O-H bond formation.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Analysis : Employ 19F^{19}\text{F} NMR and 1H^{1}\text{H} NMR to resolve trifluoroethenyl and phenolic proton environments .
  • Purity Assessment : Use HPLC with UV detection (λ = 270 nm) and GC-MS for volatile byproduct identification .

Advanced Research Questions

Q. How can researchers address contradictions in stability data for Phenol, 4-[(trifluoroethenyl)oxy]-?

  • Methodological Answer :

  • Experimental Design : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to detect phase transitions. Compare results under inert vs. oxidative atmospheres .
  • Data Reconciliation : Cross-validate findings with computational models (e.g., DFT calculations for bond dissociation energies) to resolve discrepancies between experimental and theoretical stability profiles .

Q. What strategies optimize the compound’s application in ion-exchange membranes?

  • Methodological Answer :

  • Functionalization : Introduce sulfonic acid groups via post-polymerization hydrolysis to enhance proton conductivity. Validate ion-exchange capacity via titration with NaOH .
  • Performance Testing : Measure membrane selectivity in electrochemical cells using impedance spectroscopy and compare with commercial perfluorinated polymers (e.g., Nafion) .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :

  • Quantum Chemistry : Use density functional theory (DFT) to model transition states for trifluoroethenyl group reactions. Focus on Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate polymer chain behavior in solvent environments to predict solubility and aggregation tendencies .

Q. What are the toxicological implications of this compound, and how should they inform experimental design?

  • Methodological Answer :

  • Acute Toxicity Screening : Conduct in vitro assays (e.g., MTT on human keratinocytes) to assess cytotoxicity. Compare with structurally similar fluorophenols .
  • Metabolic Studies : Use LC-MS to identify degradation products in simulated physiological conditions (pH 7.4, 37°C) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s thermal stability?

  • Methodological Answer :

  • Controlled Replication : Repeat stability tests using identical equipment (e.g., same TGA model) and purge gases (N2_2 vs. air) to isolate environmental variables .
  • Literature Review : Cross-reference with fluoropolymer databases (e.g., Pharos Project ) to identify trends in perfluoroalkyl ether stability.

Key Tables

Property Method Reference
Thermal StabilityTGA/DSC under N2_2/air
Proton ConductivityElectrochemical Impedance
CytotoxicityMTT Assay
Structural Confirmation19F^{19}\text{F} NMR

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